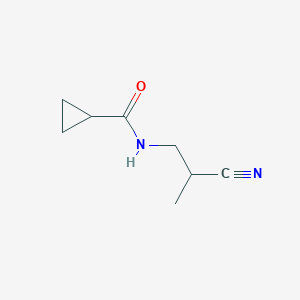![molecular formula C11H17BrN2O2S B7555938 4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide is a chemical compound that is commonly known as BES. It is a sulfonamide derivative that has been widely used in scientific research for its ability to regulate protein transport and cell signaling pathways. BES is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
BES inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the kinase activity of CK2. BES has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In addition to its ability to inhibit CK2 activity, BES has been shown to have other biochemical and physiological effects. BES has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a potential anticancer agent. BES has also been shown to regulate the transport of proteins between the nucleus and cytoplasm, making it a valuable tool for studying protein transport pathways.
Vorteile Und Einschränkungen Für Laborexperimente
BES has several advantages as a research tool. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in disease pathogenesis. BES is also relatively easy to synthesize and has a high purity, making it a reliable research tool. However, BES also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, BES has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving BES. One area of research is the development of more potent and selective CK2 inhibitors that can be used as potential anticancer agents. Another area of research is the use of BES as a tool for studying protein transport pathways and the regulation of cellular signaling pathways. Additionally, the use of BES in combination with other drugs or therapies for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of BES involves the reaction between 4-bromo-3-methylbenzenesulfonyl chloride and N-(2-aminoethyl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields BES as a white crystalline solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
BES has been widely used in scientific research for its ability to inhibit CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes. Aberrant CK2 activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation. BES has been shown to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in disease pathogenesis.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2S/c1-3-13-6-7-14-17(15,16)10-4-5-11(12)9(2)8-10/h4-5,8,13-14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGMPFJTVYJVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)